4-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine
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Overview
Description
4-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is a complex organic compound that features a piperidine ring and a pyridine ring connected via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine precursors. One common method involves the alkylation of pyridine with a piperidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce fully saturated piperidine derivatives .
Scientific Research Applications
4-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Piperidin-1-ylpyridine: Similar structure but lacks the methoxy linker.
N-(Pyridin-4-yl)pyridin-4-amine: Contains two pyridine rings connected via an amine group.
1-(Pyridin-4-ylmethyl)piperidine: Similar structure but without the methoxy group.
Uniqueness
4-({1-[(Pyridin-4-yl)methyl]piperidin-3-yl}methoxy)pyridine is unique due to the presence of both piperidine and pyridine rings connected via a methoxy linker. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Properties
IUPAC Name |
4-[[1-(pyridin-4-ylmethyl)piperidin-3-yl]methoxy]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-2-16(14-21-17-5-9-19-10-6-17)13-20(11-1)12-15-3-7-18-8-4-15/h3-10,16H,1-2,11-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDICMOZVHSQAIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)COC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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